11-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC10344437
Molecular Formula: C27H26N2O4
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26N2O4 |
|---|---|
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 6-(4-hydroxy-3,5-dimethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C27H26N2O4/c1-32-23-14-18(15-24(33-2)27(23)31)26-25-21(28-19-10-6-7-11-20(19)29-26)12-17(13-22(25)30)16-8-4-3-5-9-16/h3-11,14-15,17,26,28-29,31H,12-13H2,1-2H3 |
| Standard InChI Key | FDVXNNIFAZBQQL-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1O)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2 |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2 |
Introduction
Structural Features
Dibenzo[b,e] diazepinones are characterized by their fused ring system, which includes two benzene rings and a seven-membered diazepine ring. The presence of a hydroxy group and methoxy groups on the phenyl ring, as in the case of the compound of interest, can influence its solubility and biological activity.
| Structural Component | Description |
|---|---|
| Diazepine Ring | Seven-membered ring containing two nitrogen atoms. |
| Benzene Rings | Two fused benzene rings contributing to the dibenzo structure. |
| Substituents | Hydroxy and methoxy groups on the phenyl ring, and a phenyl group attached to the diazepine ring. |
Synthesis Methods
The synthesis of dibenzo[b,e] diazepinones typically involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis might start with the preparation of a suitable precursor, followed by cyclization under specific conditions to form the diazepine ring.
| Synthesis Steps | Description |
|---|---|
| Precursor Preparation | Synthesis of the starting materials, often involving aromatic amines and carboxylic acids or their derivatives. |
| Cyclization | Formation of the diazepine ring through condensation reactions, often requiring heating or the presence of a catalyst. |
Biological Activities
Dibenzo[b,e] diazepinones have been explored for various biological activities, including:
-
Antidepressant and Antimicrobial Properties: Some derivatives have shown potential as antidepressants and antimicrobial agents .
-
Analgesic and Anti-inflammatory Activities: These compounds have been studied for their pain-relieving and anti-inflammatory effects .
-
Antitumor Activities: Certain dibenzo[b,e] diazepinones have demonstrated antitumor properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume